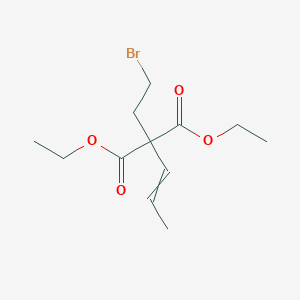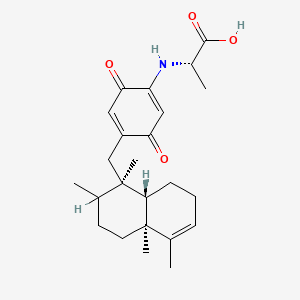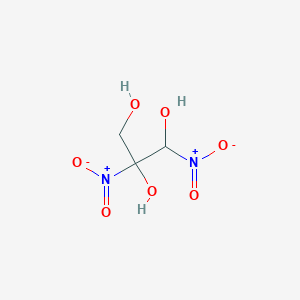
Nickel;vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel vanadium is a compound formed by the combination of nickel and vanadium. Both elements are transition metals, known for their unique properties and wide range of applications. Nickel is a silvery-white metal with high corrosion resistance and excellent mechanical properties, while vanadium is a soft, ductile metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with enhanced properties, making it valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
Nickel vanadium compounds can be synthesized using several methods, including hydrothermal, solid-phase, precipitation, and sol-gel approaches. For instance, a flower-like nickel vanadium oxide material can be prepared using a hydrothermal method at 150°C for 5 hours at pH 9, with nickel nitrate and ammonium metavanadate as raw materials . Another method involves the co-precipitation of nickel and vanadium salts, followed by calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, nickel vanadium alloys are produced through high-temperature smelting and alloying processes. These methods involve the reduction of vanadium pentoxide with calcium metal and the subsequent alloying with nickel to achieve the desired composition .
化学反応の分析
Types of Reactions
Nickel vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium in the compound can exist in multiple oxidation states, ranging from +2 to +5, which allows it to participate in redox reactions .
Common Reagents and Conditions
Common reagents used in the reactions of nickel vanadium compounds include oxygen, hydrogen, and various acids. For example, vanadium pentoxide can be reduced to vanadium dioxide using hydrogen gas at elevated temperatures . In acidic solutions, vanadium can be reduced stepwise from +5 to +2 oxidation states using zinc and an acid such as hydrochloric acid .
Major Products Formed
The major products formed from the reactions of nickel vanadium compounds depend on the specific reaction conditions and reagents used. For instance, the reduction of vanadium pentoxide with hydrogen produces vanadium dioxide, while the oxidation of vanadium dioxide with oxygen yields vanadium pentoxide .
科学的研究の応用
Nickel vanadium compounds have a wide range of scientific research applications, including:
Hydrogen Separation: Nickel vanadium alloys have been investigated for their potential use in hydrogen separation membranes due to their high hydrogen permeability and mechanical stability.
Biomedical Applications: Nickel-doped vanadium pentoxide nanoparticles have shown superior photocatalytic, antibacterial, and antioxidant activities, making them suitable for biomedical and wastewater treatment applications.
作用機序
The mechanism of action of nickel vanadium compounds varies depending on their specific application. In catalysis, vanadium compounds can form active oxidizing species or decompose to form hydroxyl radicals, which initiate various chemical reactions . In energy storage applications, the hierarchical structure of nickel vanadium sulfide nanoparticles encapsulated on graphene enhances ion diffusion and electrochemical performance . In hydrogen separation, the addition of nickel to vanadium reduces hydrogen embrittlement and improves hydrogen permeability .
類似化合物との比較
Nickel vanadium compounds can be compared with other transition metal compounds, such as nickel cobalt and nickel manganese compounds. While all these compounds exhibit excellent electrochemical properties, nickel vanadium compounds are unique due to their high theoretical capacitance and excellent redox performance . Additionally, vanadium’s ability to exist in multiple oxidation states provides a broader range of catalytic applications compared to other transition metals .
Similar Compounds
- Nickel cobalt compounds
- Nickel manganese compounds
- Vanadium pentoxide
- Vanadium dioxide
Conclusion
Nickel vanadium compounds are versatile materials with a wide range of applications in energy storage, catalysis, hydrogen separation, and biomedical fields. Their unique properties, such as high theoretical capacitance, excellent redox performance, and multiple oxidation states, make them valuable in both scientific research and industrial applications.
特性
CAS番号 |
155475-45-9 |
|---|---|
分子式 |
NiV2 |
分子量 |
160.576 g/mol |
IUPAC名 |
nickel;vanadium |
InChI |
InChI=1S/Ni.2V |
InChIキー |
KBCKLYOPNZTCRD-UHFFFAOYSA-N |
正規SMILES |
[V].[V].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


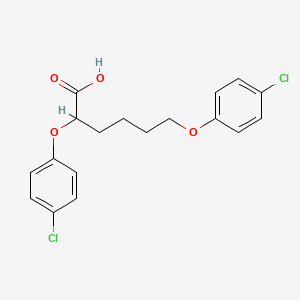
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)

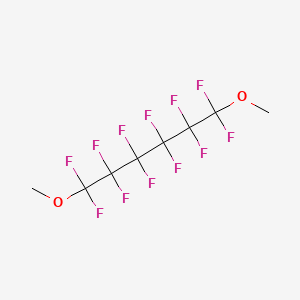

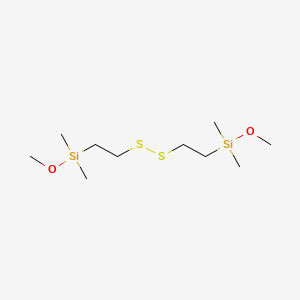
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
